molecular formula C8H12N4O5 B12901603 2-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]ethan-1-ol CAS No. 918444-80-1

2-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]ethan-1-ol

Katalognummer: B12901603
CAS-Nummer: 918444-80-1
Molekulargewicht: 244.20 g/mol
InChI-Schlüssel: LGHUGHKYDMAUTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanol is a chemical compound with the molecular formula C8H12N4O5. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanol typically involves the reaction of 4,6-dimethoxy-5-nitropyrimidine with ethanolamine. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the process. The reaction conditions may include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of 2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanol may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,6-Dihydroxy-5-nitropyrimidine: Another pyrimidine derivative with similar chemical properties.

    4,5-Dimethoxy-2-nitrobenzyl alcohol: A compound with a similar nitro group and methoxy substituents.

Uniqueness

2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

918444-80-1

Molekularformel

C8H12N4O5

Molekulargewicht

244.20 g/mol

IUPAC-Name

2-[(4,6-dimethoxy-5-nitropyrimidin-2-yl)amino]ethanol

InChI

InChI=1S/C8H12N4O5/c1-16-6-5(12(14)15)7(17-2)11-8(10-6)9-3-4-13/h13H,3-4H2,1-2H3,(H,9,10,11)

InChI-Schlüssel

LGHUGHKYDMAUTG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=NC(=N1)NCCO)OC)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.